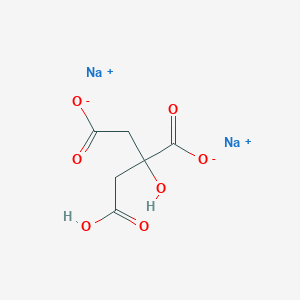
N-Sulfanilyl-3,4-xylamide
Descripción general
Descripción
N-Sulfanilyl-3,4-xylamide, also known as Xyloylsulfamine or Irgafen, is a sulfonamide and a member of benzenes . Its molecular formula is C15H16N2O3S . It is also known by other names such as Sulfanilyl-3,4-xylamide, N-(4-aminophenyl)sulfonyl-3,4-dimethylbenzamide, and others .
Molecular Structure Analysis
The molecular weight of N-Sulfanilyl-3,4-xylamide is 304.4 g/mol . The InChI representation of its structure isInChI=1S/C15H16N2O3S/c1-10-3-4-12(9-11(10)2)15(18)17-21(19,20)14-7-5-13(16)6-8-14/h3-9H,16H2,1-2H3,(H,17,18) . The canonical SMILES representation is CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)C . Physical And Chemical Properties Analysis
N-Sulfanilyl-3,4-xylamide appears as needles from alcohol and has a melting point of 222-223°C . It is sparingly soluble in water . Its density is 1.3±0.1 g/cm³ and it has a molar refractivity of 81.5±0.4 cm³ . The compound has a polar surface area of 98 Ų and a molar volume of 234.3±3.0 cm³ .Aplicaciones Científicas De Investigación
Antibacterial Applications
Xyloylsulfamine has been identified as having antibacterial properties, particularly when marketed as a water-soluble sodium salt for making solutions . This compound is sparingly soluble in water, and a 5% aqueous solution has a pH of 8.2, which can be advantageous in creating environments that inhibit bacterial growth. Its application in this field is significant due to the ongoing need for new antibacterial agents to combat antibiotic resistance.
Gynecological Treatments
In the field of gynecology, Irgafen has been studied for its effectiveness. While specific details of these studies are not provided in the search results, the mention of its use in gynecological fields suggests potential applications in treating infections or conditions specific to women’s reproductive health .
Metabolic Pathway Studies
L-Xylulose, a derivative of Xyloylsulfamine, plays a role in certain metabolic pathways. It has been used as an inhibitor of α-glucosidase, which can decrease blood glucose levels. This makes it a valuable compound for studying and potentially treating metabolic disorders .
Biotechnological Production
The biotransformation from xylitol to L-xylulose, a process related to Xyloylsulfamine, has been intensively studied. This transformation is crucial for the biotechnological production of L-xylulose, which can then be employed to produce other significant rare sugars, such as L-ribose and L-xylose, contributing to the production of antiviral drugs .
Rare Sugar Synthesis
Xyloylsulfamine derivatives are significant in the synthesis of rare sugars. These sugars are not commonly found in nature and are difficult to synthesize but have interesting biological effects and can be used as building blocks in syntheses .
Chemical Synthesis
Chemical synthesis of L-xylulose, related to Xyloylsulfamine, has been performed, although it is difficult and low yielding. The biosynthesis method, utilizing compounds like Xyloylsulfamine, may be an ideal alternative for the preparation of L-xylulose, especially using xylitol as a raw material .
Mecanismo De Acción
Target of Action
Xyloylsulfamine, also known as Irgafen or N-Sulfanilyl-3,4-xylamide, is classified as a sulfonamide antibacterial . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthase, which is crucial for the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Mode of Action
Like other sulfonamides, it is believed to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (paba) for the active site of the enzyme dihydropteroate synthase . This competition prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Xyloylsulfamine is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, Xyloylsulfamine prevents the bacteria from producing essential components for their growth and reproduction, leading to their eventual death .
Pharmacokinetics
Like other sulfonamides, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of Xyloylsulfamine’s action is the inhibition of bacterial growth and reproduction by blocking the synthesis of folic acid . This leads to a decrease in the bacterial population, aiding in the resolution of bacterial infections .
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-aminophenyl)sulfonyl-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-4-12(9-11(10)2)15(18)17-21(19,20)14-7-5-13(16)6-8-14/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAXYIHYMGEIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152642 | |
| Record name | N-Sulfanilyl-3,4-xylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Sulfanilyl-3,4-xylamide | |
CAS RN |
120-34-3 | |
| Record name | N-[(4-Aminophenyl)sulfonyl]-3,4-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Sulfanilyl-3,4-xylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Sulfanilyl-3,4-xylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-aminophenylsulphonyl)-3,4-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOYLSULFAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QEH69594N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















